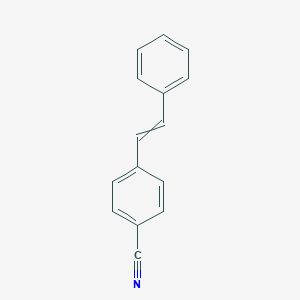

4-Cyanostilbene

Vue d'ensemble

Description

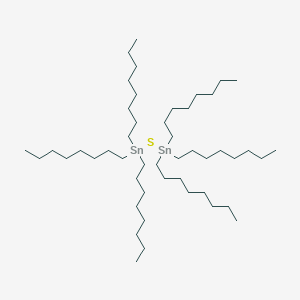

4-Cyanostilbene is a chemical compound with the CAS Number: 13041-79-7 and a molecular weight of 205.26 . Its IUPAC name is 4-[(E)-2-phenylethenyl]benzonitrile .

Synthesis Analysis

The synthesis of 4-Cyanostilbene involves Knoevenagel and Suzuki reactions . A series of α-cyanostilbenes bearing a variety of electron-withdrawing and electron-donating groups were synthesized using 4-nitrophenylacetonitrile as a starting derivative to react with equimolar amounts of different aldehydes .Molecular Structure Analysis

4-Cyanostilbene contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aromatic) .Chemical Reactions Analysis

The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of Si–CSM, resulting in changes in the macroscopic optical properties of the Si–CSM thin film .Physical And Chemical Properties Analysis

4-Cyanostilbene has a melting point of 117 °C and a boiling point of 367.1±22.0 °C (Predicted). It has a density of 1.10±0.1 g/cm3 (Predicted) and is soluble in Toluene .Applications De Recherche Scientifique

- Application: 4-Cyanostilbene exhibits a unique photophysical phenomenon known as AIE, where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase .

- Method: The AIE characteristics of 4-Cyanostilbene are tuned through molecular displacement with reference to transition dipoles based on parameters like positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .

- Results: This feature offers excellent strategies to obtain molecular materials possessing unique spectral signatures such as high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties .

Aggregation-Induced Emission (AIE)

Self-Assembled Nanostructures

Chemical Sensing

Organogelation

White Light Emission

Molecular Switches

- Application: A cyanostilbene-based fluorophore with AIE enhancement properties is elaborately designed, which exhibits multiple regulable color and fluorescence owing to its various photochemical reactions and reversible pH response .

- Method: After exposure to 420 nm light, the green emission of the cyanostilbene-based fluorophore in tetrahydrofuran (THF) becomes brighter owing to the Z→E isomerization, which can be recovered under 365 nm irradiation .

- Results: Based on the regulable color and fluorescence upon the photochemical and pH responses, the cyanostilbene-based fluorophore has been successfully applied in photo-patterning and anti-counterfeiting .

Multiphoton Absorption

Liquid Crystals

Anion Receptors

Biological Probes

Photo-Patterning and Anti-Counterfeiting

Optoelectronic Appliances

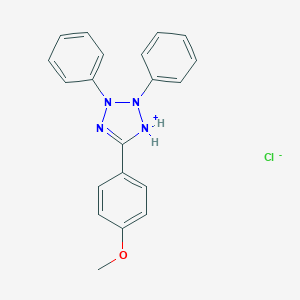

- Application: 4-Cyanostilbene-based fluorophore (Z-BDPA) with AIE enhancement properties is designed, which exhibits multiple regulable color and fluorescence owing to its various photochemical reactions and reversible pH response .

- Method: After exposure to 420 nm light, the green emission of Z-BDPA in tetrahydrofuran (THF) becomes brighter owing to the Z→E isomerization, which can be recovered under 365 nm irradiation . At acidic conditions, Z-BDPA powder with yellow fluorescence can become another AIEgen Z-p-BDPA with blue fluorescence via protonation, which would be recovered through deprotonation under basic conditions .

- Results: Based on the regulable color and fluorescence upon the photochemical and pH responses, Z-BDPA has been successfully applied in photo-patterning and anti-counterfeiting .

- Application: 4-Cyanostilbene-based materials have shown promising applications in smart optical systems for monitoring food spoilage .

- Application: 4-Cyanostilbene-based materials have shown promising applications in upconversion luminescence .

- Application: 4-Cyanostilbene-based materials have shown promising applications in theranostic and sensing applications .

- Application: To take advantage of the unique tunable features, 4-Cyanostilbene and its derivatives have been implanted into polymers, sol–gel systems, solid films, supramolecular architectures, functional nanoparticles, and so on .

Stimuli-Responsive Aggregation-Induced Emission (AIE) Materials

Food Spoilage Monitoring

Upconversion Luminescence

Theranostic and Sensing Applications

Implantation into Polymers, Sol–Gel Systems, Solid Films, Supramolecular Architectures, Functional Nanoparticles

Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), Bioimaging, Sensing, and Multi-Stimuli Responsive Systems

Safety And Hazards

Orientations Futures

4-Cyanostilbene-based AIE frameworks are expected to continue garnering attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is suggested as a new direction for future research .

Propriétés

IUPAC Name |

4-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHPLQCUQJSQW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanostilbene | |

CAS RN |

13041-79-7 | |

| Record name | 4-Cyanostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)